molecular formula C6H10O3 B13895554 Methyl 4-hydroxy-2-methylenebutanoate CAS No. 61541-20-6

Methyl 4-hydroxy-2-methylenebutanoate

Cat. No.: B13895554
CAS No.: 61541-20-6
M. Wt: 130.14 g/mol
InChI Key: NHRMHEKXRUSPAE-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methylenebutanoate is an organic compound with the molecular formula C6H10O3. It is a derivative of butanoic acid and is characterized by the presence of a hydroxyl group and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-2-methylenebutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with a suitable reagent to introduce the hydroxyl and methylene groups. The reaction conditions typically involve the use of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methylenebutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or alkane .

Scientific Research Applications

Methyl 4-hydroxy-2-methylenebutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methylenebutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylene groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2-methylenebutanoate is unique due to the presence of both a hydroxyl and a methylene group, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications .

Properties

CAS No.

61541-20-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 4-hydroxy-2-methylidenebutanoate

InChI

InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h7H,1,3-4H2,2H3

InChI Key

NHRMHEKXRUSPAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CCO

Origin of Product

United States

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